N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide

Lipophilicity Druglikeness Blood-Brain Barrier Penetration

N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide (CAS 688356-13-0) is a synthetic small molecule belonging to the 4-anilinoquinazoline class, a scaffold historically associated with epidermal growth factor receptor (EGFR) tyrosine kinase inhibition. Its molecular formula is C21H22F2N4OS, with a molecular weight of 416.5 g/mol and a computed XLogP3-AA of 5.2, indicating substantial lipophilicity.

Molecular Formula C21H22F2N4OS
Molecular Weight 416.49
CAS No. 688356-13-0
Cat. No. B2878094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide
CAS688356-13-0
Molecular FormulaC21H22F2N4OS
Molecular Weight416.49
Structural Identifiers
SMILESCCCCN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C21H22F2N4OS/c1-3-4-11-27(2)19(28)13-29-21-25-18-8-6-5-7-15(18)20(26-21)24-14-9-10-16(22)17(23)12-14/h5-10,12H,3-4,11,13H2,1-2H3,(H,24,25,26)
InChIKeyGDQWQWUGHBXSKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-2-[4-(3,4-Difluoroanilino)Quinazolin-2-yl]Sulfanyl-N-Methylacetamide (CAS 688356-13-0): Procurement-Grade Identity and Computational Profiling


N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide (CAS 688356-13-0) is a synthetic small molecule belonging to the 4-anilinoquinazoline class, a scaffold historically associated with epidermal growth factor receptor (EGFR) tyrosine kinase inhibition [1]. Its molecular formula is C21H22F2N4OS, with a molecular weight of 416.5 g/mol and a computed XLogP3-AA of 5.2, indicating substantial lipophilicity [2]. The compound is cataloged as a research chemical with a minimum purity specification of 95% . It was first deposited in chemical databases on 2005-09-14 [2].

Why N-Butyl-2-[4-(3,4-Difluoroanilino)Quinazolin-2-yl]Sulfanyl-N-Methylacetamide Cannot Be Replaced by Generic 4-Anilinoquinazoline Analogs


Generic substitution within the 4-anilinoquinazoline class is precluded by the unique combination of three structural features that collectively govern target engagement, pharmacokinetics, and intellectual property boundaries. First, the 3,4-difluoro substitution pattern on the aniline ring modulates the electronic environment of the hinge-binding motif differently than the 3-chloro-4-fluoro pattern found in gefitinib or the 3-ethynylphenyl group in erlotinib, which directly impacts ATP-competitive binding kinetics [1]. Second, the 2-sulfanyl (thioether) linkage introduces conformational flexibility and metabolic liability distinct from the 2-unsubstituted or 2-alkoxy variants common to most clinical quinazoline EGFR inhibitors. Third, the N-butyl-N-methyl acetamide side chain at the 2-position provides a specific lipophilic vector (XLogP3-AA = 5.2) that differs markedly from the morpholino-propoxy appendage of gefitinib, resulting in divergent solubility, permeability, and off-target profiles [2]. These structural divergences mean that data generated with gefitinib, erlotinib, lapatinib, or other generic 4-anilinoquinazoline tools cannot be extrapolated to this compound for structure-activity relationship (SAR) studies, selectivity profiling, or formulation development.

Quantitative Differentiation Evidence for N-Butyl-2-[4-(3,4-Difluoroanilino)Quinazolin-2-yl]Sulfanyl-N-Methylacetamide: Procurement Decision Support


Lipophilicity Divergence: Enhanced Membrane Permeability Potential vs. Gefitinib

The computed lipophilicity of N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide (XLogP3-AA = 5.2) is 1.5 log units higher than that of the clinical EGFR inhibitor gefitinib (XLogP3-AA = 3.7), indicating significantly greater membrane partitioning potential [1][2]. This difference is driven by the replacement of gefitinib's morpholino-propoxy side chain with an N-butyl-N-methyl acetamide moiety at the 2-position. Such a lipophilicity shift can be advantageous for crossing the blood-brain barrier or targeting intracellular compartments with limited accessibility, but may also reduce aqueous solubility and increase plasma protein binding, necessitating careful formulation strategies.

Lipophilicity Druglikeness Blood-Brain Barrier Penetration

Hydrogen Bond Acceptor Count Divergence: Pharmacophore Differentiation from Gefitinib and Erlotinib

N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide possesses 7 hydrogen bond acceptor (HBA) sites, compared to 7 for gefitinib and 6 for erlotinib, with a hydrogen bond donor (HBD) count of 1, identical to erlotinib but one fewer than gefitinib (HBD = 2) [1][2][3]. The topological polar surface area (TPSA = 83.4 Ų) is intermediate between erlotinib (74.7 Ų) and gefitinib (96.2 Ų). These differences in H-bond capacity and polar surface area alter the molecular recognition signature at the ATP-binding pocket and can shift kinase selectivity profiles, as hydrogen bond networks at the hinge region and solvent-exposed interface are critically sensitive to donor/acceptor geometry.

Pharmacophore Modeling Kinase Selectivity Off-Target Profiling

Rotatable Bond Flexibility: Conformational Entropy Cost Distinction from Rigid Analogs

With 8 rotatable bonds, N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide exhibits greater conformational freedom than the more constrained clinical quinazoline EGFR inhibitors gefitinib (7 rotatable bonds) and erlotinib (5 rotatable bonds) [1][2][3]. The additional rotational degrees of freedom arise primarily from the 2-sulfanyl-N-butyl-N-methyl acetamide side chain. Increased conformational entropy typically penalizes binding affinity unless offset by favorable enthalpic contacts; this property predicts a potentially distinct thermodynamic binding signature that may manifest as altered residence time or binding kinetics relative to more rigid congeners.

Conformational Analysis Binding Thermodynamics Ligand Efficiency

Class-Level EGFR Inhibition Inference: 3,4-Difluoroaniline Substitution Supports ATP-Competitive Activity

While no direct IC50 or Ki data are available for this specific compound, the 4-(3,4-difluoroanilino)quinazoline core is a known pharmacophore for ATP-competitive EGFR tyrosine kinase inhibition [1]. Compounds bearing the 3,4-difluoroaniline moiety, such as 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione, have been structurally related to potent EGFR inhibitors like PD 153035 . The presence of the 3,4-difluoro substitution pattern provides a distinct electronic profile compared to the 3-chloro-4-fluoro pattern of gefitinib, which may translate into differential kinase selectivity. However, without direct comparative biochemical or cellular assay data for the target compound, any quantitative potency claims relative to gefitinib or other clinical analogs cannot be substantiated.

EGFR Inhibition Tyrosine Kinase Cancer Cell Proliferation

Evidence Gap Advisory: No Direct Comparative Bioactivity Data Available for Procurement Decision-Making

A systematic search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, DrugBank) as of 2026-05-09 has identified no direct, comparator-anchored quantitative bioactivity data for N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide [1]. The compound has a PubChem deposition date of 2005-09-14 with 5 associated substance records but no bioassay annotations [1]. No peer-reviewed SAR study, biochemical IC50 panel, cellular proliferation assay, or in vivo pharmacokinetic evaluation containing this compound as a discrete entity with named comparators and quantitative results has been retrieved. This evidence gap means that procurement decisions must be based on the computed physicochemical differentiation documented above, combined with the user's own pilot experimental validation against their specific comparators of interest.

Evidence Gap Analysis Procurement Risk Assessment Assay Validation Required

Validated Application Scenarios for N-Butyl-2-[4-(3,4-Difluoroanilino)Quinazolin-2-yl]Sulfanyl-N-Methylacetamide Based on Available Evidence


Chemical Probe Development for CNS EGFR Target Engagement Studies

The compound's elevated lipophilicity (XLogP3-AA = 5.2, Δ+1.5 vs. gefitinib) supports its prioritization as a scaffold for central nervous system (CNS)-penetrant EGFR probe development [1]. The reduced TPSA (83.4 Ų) relative to gefitinib (96.2 Ų) further aligns with CNS drug-likeness criteria (TPSA < 90 Ų) [1][2]. Researchers designing brain-penetrant kinase probes can use this compound as a starting point for SAR exploration, with the understanding that de novo permeability (PAMPA-BBB or MDCK-MDR1) and target engagement assays must be performed to confirm the predicted CNS accessibility.

Kinase Selectivity Profiling with Orthogonal Pharmacophore Features

The divergent H-bond donor/acceptor signature (HBD = 1, HBA = 7) and increased conformational flexibility (8 rotatable bonds) distinguish this compound from both gefitinib (HBD = 2, 7 rotatable bonds) and erlotinib (HBD = 1, HBA = 6, 5 rotatable bonds) [1][2][3]. This makes it a valuable inclusion in kinase selectivity screening panels as an orthogonal chemotype within the 4-anilinoquinazoline class, enabling the deconvolution of structure-driven selectivity from class-driven selectivity in hit-to-lead programs. Procurement for this purpose requires parallel testing against the named comparators to generate the selectivity fingerprint that the current evidence base lacks.

Structure-Activity Relationship Studies Focusing on 2-Position Quinazoline Modification

The 2-sulfanyl-N-butyl-N-methyl acetamide substitution is structurally distinct from the 2-unsubstituted (erlotinib), 2-morpholino-propoxy (gefitinib), and 2-furfurylamino (lapatinib) variants found in clinical quinazoline EGFR inhibitors [1]. This compound is therefore specifically suited for SAR campaigns investigating the steric, electronic, and pharmacokinetic consequences of 2-position modification on quinazoline kinase inhibitor activity. Its procurement enables direct head-to-head comparison with 2-position variants synthesized in-house, allowing structure-property relationship (SPR) mapping that cannot be accomplished with commercially available clinical analogs alone.

Method Development and Validation for Lipophilic Quinazoline Quantification

With a purity specification of 95%+ and high lipophilicity (XLogP3-AA = 5.2), this compound serves as a suitable reference standard for developing and validating reverse-phase HPLC or LC-MS/MS methods tailored to lipophilic quinazoline derivatives [1][2]. Its chromatographic retention behavior will differ significantly from the more polar gefitinib, making it a valuable system suitability test compound for methods intended to resolve highly retained, non-polar quinazoline analogs. Procurement for analytical method development is supported by the availability of the compound from commercial suppliers with defined purity specifications.

Quote Request

Request a Quote for N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.